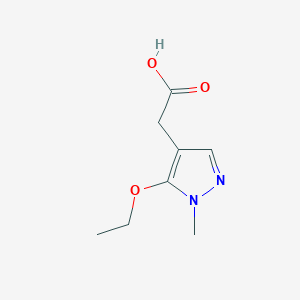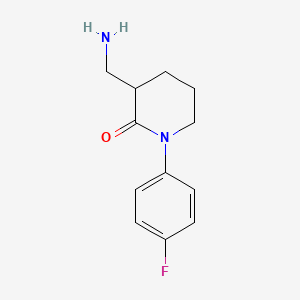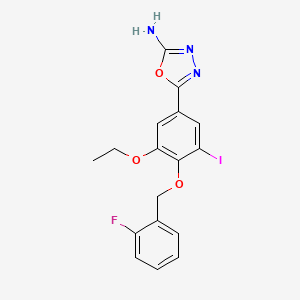
2-(5-Ethoxy-1-methyl-1H-pyrazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Ethoxy-1-methyl-1H-pyrazol-4-yl)essigsäure ist eine chemische Verbindung, die zur Familie der Pyrazole gehört. Pyrazole sind fünfringige heterozyklische Verbindungen, die zwei Stickstoffatome an den Positionen 1 und 2 enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Ethoxygruppe an Position 5 und einer Methylgruppe an Position 1 am Pyrazolring sowie einer Essigsäuregruppe an Position 4 aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(5-Ethoxy-1-methyl-1H-pyrazol-4-yl)essigsäure beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des gewünschten Produkts verbessern. Katalysatoren und Lösungsmittel werden sorgfältig ausgewählt, um die Reinheit und Qualität der Endverbindung zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(5-Ethoxy-1-methyl-1H-pyrazol-4-yl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyrazolderivate mit unterschiedlichen Oxidationsstufen zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Pyrazolring modifizieren.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können neue Substituenten am Pyrazolring einführen.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile werden unter verschiedenen Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Pyrazolcarbonsäuren liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was zu einer breiten Palette von Pyrazolderivaten führt.
Wissenschaftliche Forschungsanwendungen
Chemie: Sie dient als Baustein für die Synthese komplexerer Pyrazolderivate.
Biologie: Die Verbindung weist verschiedene biologische Aktivitäten auf, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Sie hat aufgrund ihrer biologischen Aktivitäten potenzielle therapeutische Anwendungen.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(5-Ethoxy-1-methyl-1H-pyrazol-4-yl)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu den beobachteten biologischen Wirkungen führt. Die genauen molekularen Ziele und Pfade können je nach spezifischer Anwendung und biologischem Kontext variieren.
Wirkmechanismus
The mechanism of action of 2-(5-Ethoxy-1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)essigsäure
- 2-(5-Ethyl-1-methyl-1H-pyrazol-4-yl)essigsäure
- 2-(5-Ethoxy-1-ethyl-1H-pyrazol-4-yl)essigsäure
Einzigartigkeit
2-(5-Ethoxy-1-methyl-1H-pyrazol-4-yl)essigsäure ist aufgrund der spezifischen Anordnung ihrer funktionellen Gruppen einzigartig, die ihr besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Ethoxygruppe an Position 5 und der Essigsäuregruppe an Position 4 am Pyrazolring unterscheidet sie von anderen ähnlichen Verbindungen, was möglicherweise zu einzigartigen Wechselwirkungen mit molekularen Zielen und unterschiedlichen biologischen Aktivitäten führt.
Eigenschaften
Molekularformel |
C8H12N2O3 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
2-(5-ethoxy-1-methylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-8-6(4-7(11)12)5-9-10(8)2/h5H,3-4H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
BKKGEBFCUHMBOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=NN1C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789695.png)


